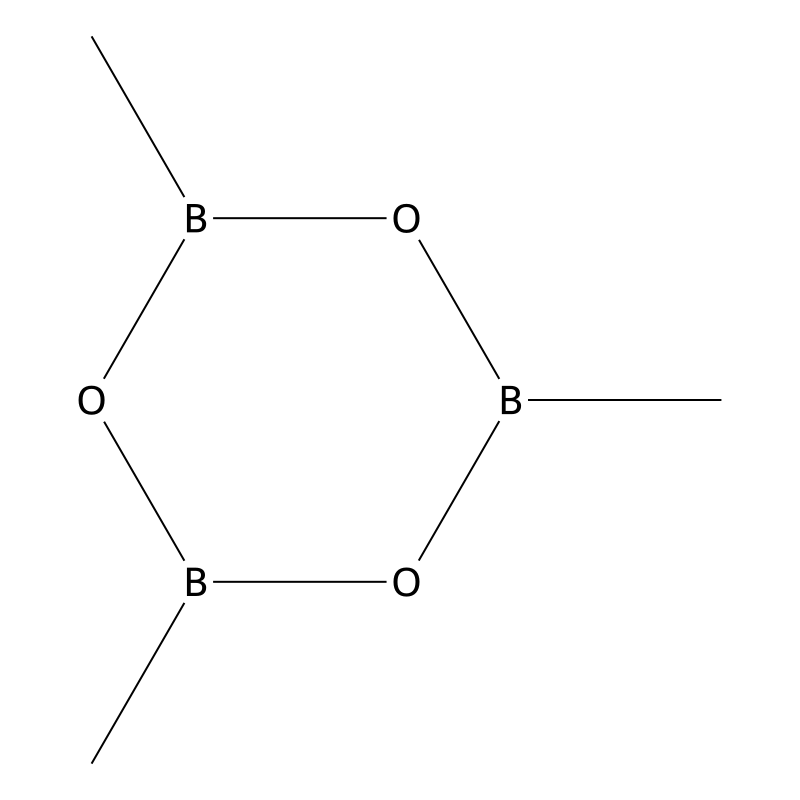Trimethylboroxine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Derivatizing Agent for Gas Chromatography (GC) Analysis:
Trimethylboroxine is commonly utilized as a derivatizing agent in gas chromatography (GC) analysis. This technique enhances the volatility and thermal stability of specific analytes, allowing for their efficient separation and detection in GC instruments. By introducing a methyl group (CH₃) to the analyte, trimethylboroxine increases its volatility, enabling it to be vaporized and analyzed in the GC system. Additionally, it improves the thermal stability of the analyte, minimizing decomposition during analysis. This application is particularly valuable for analyzing various organic compounds, including alcohols, phenols, and amines [1].
Source
Polymerization Additive:
Source
Trimethylboroxine is a cyclic compound belonging to the class of boroxines, characterized by a six-membered ring consisting of alternating boron and oxygen atoms. The general formula for trimethylboroxine is , indicating that it contains three boron atoms and three oxygen atoms, with each boron atom bonded to a methyl group. This compound exhibits unique structural properties, including trigonal planar geometry around the boron atoms, which can impart some aromatic character to the molecule despite its lack of significant π-bonding .
Trimethylboroxine is known for its reactivity and versatility in organic synthesis, particularly as a methylating agent in various
- Methylation Reactions: It serves as a methylating agent in palladium-catalyzed reactions, allowing for the methylation of challenging aryl electrophiles such as nitroarenes and benzoic acids .
- Suzuki-Miyaura Coupling: Trimethylboroxine can be utilized in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds .
- Transesterification: It can react with alcohols to produce various alkoxyboroxines, showcasing its versatility in generating different derivatives .
The general reaction scheme for the Suzuki-Miyaura coupling involving trimethylboroxine can be represented as follows:
where represents halogens such as bromine or iodine.
Trimethylboroxine can be synthesized through several methods:
- From Boronic Acids: The most common method involves dehydrating boronic acids under specific conditions to yield trimethylboroxine. This can be achieved using drying agents or by heating under vacuum .
- Reaction with Diborane: Another synthesis route includes reacting carbon monoxide with diborane in the presence of lithium borohydride as a catalyst:
This method highlights the versatility of trimethylboroxine synthesis from readily available precursors .
Trimethylboroxine finds applications across various fields:
- Organic Synthesis: It is widely used as a methylating agent in organic synthesis, particularly for modifying aryl compounds.
- Pharmaceutical Chemistry: Its ability to methylate complex molecules makes it valuable for drug development and optimization.
- Material Science: Trimethylboroxine and its derivatives are explored for their potential use in creating advanced materials due to their unique chemical properties .
Studies on the interactions of trimethylboroxine with other reagents reveal its effectiveness as a catalyst and reagent in various chemical transformations. Its role in facilitating methylation reactions demonstrates its utility in expanding the scope of functionalization for otherwise inert substrates .
Several compounds are structurally similar to trimethylboroxine, including:
- Boronic Acids: These compounds contain a boron atom bonded to an alkyl or aryl group and are crucial intermediates in organic synthesis.
- Triphenylboroxine: Similar to trimethylboroxine but with phenyl groups instead of methyl groups, offering different reactivity profiles.
- Dimethoxyboroxine: Contains two methoxy groups and one boron atom, differing from trimethylboroxine by substitution pattern.
| Compound | Structure Type | Key Features |
|---|---|---|
| Trimethylboroxine | Cyclic boron compound | Methylating agent; versatile in organic synthesis |
| Boronic Acids | Linear or branched | Used extensively in cross-coupling reactions |
| Triphenylboroxine | Cyclic boron compound | Potentially different reactivity due to phenyl groups |
| Dimethoxyboroxine | Cyclic boron compound | Different substitution pattern affecting reactivity |
Trimethylboroxine's unique structure and reactivity set it apart from these similar compounds, particularly its effectiveness as a low-cost methylating reagent for challenging substrates .
GHS Hazard Statements
H225 (33.86%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (33.86%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (66.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (66.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (66.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant








